n-(2-Fluorophenethyl)pentan-2-amine
Description
Nomenclature and Classification within Substituted Phenethylamine (B48288) Derivatives
The systematic name, n-(2-Fluorophenethyl)pentan-2-amine, precisely describes the molecule's structure according to IUPAC nomenclature rules for amines. chemistrysteps.comyoutube.com The compound is classified as a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups. libretexts.orglibretexts.org
It is fundamentally a derivative of phenethylamine, a molecule composed of a phenyl ring linked to an amino group by a two-carbon chain. wikipedia.orgwikipedia.org In this compound, substitutions have been made on the parent phenethylamine structure at the nitrogen atom and on the phenyl ring. wikipedia.org Specifically, a pentan-2-amine group is attached to the phenethylamine core, and a fluorine atom is substituted on the phenyl ring.
Table 1: Nomenclature Breakdown of this compound
| Component | Description |
|---|---|
| phenethylamine | The core structure, consisting of a phenyl group attached to an ethylamine (B1201723) chain. ontosight.ai |
| n-(...) | Indicates that the substituent following in parentheses is attached to the nitrogen (N) atom of the amine. chemistrysteps.comlibretexts.org |
| 2-Fluoro... | A fluorine atom is attached at the second position of the phenyl ring of the phenethyl group. ontosight.ai |
| ...phenethyl | The C₆H₅CH₂CH₂- group derived from phenethylamine. |
| ...pentan-2-amine | A five-carbon (pentane) chain where the nitrogen atom is bonded to the second carbon. nih.govkeyorganics.net |
Chemical Rationale for Synthesis and Investigation of Fluorinated Amines in Research
Key motivations for incorporating fluorine into amine-containing molecules include:
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making the molecule more resistant to metabolic breakdown by enzymes in the body. tandfonline.comnih.gov
Altered Basicity : The introduction of the highly electronegative fluorine atom can reduce the basicity of the nearby amine group. alfa-chemistry.comnih.gov This change can improve a molecule's bioavailability by allowing it to better permeate cellular membranes. tandfonline.comnih.gov
Increased Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can influence its absorption, distribution, and ability to cross biological barriers. acs.orgtandfonline.com
Conformational Control : The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can in turn affect its binding affinity to biological targets like proteins or receptors. nih.gov
Table 2: Effects of Fluorination on Molecular Properties
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The C-F bond is stronger and more stable than the C-H bond. tandfonline.com |
| Basicity (of amine) | Decreased | Fluorine is highly electronegative, withdrawing electron density from the nitrogen atom. alfa-chemistry.comnih.gov |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen. acs.orgtandfonline.com |
| Binding Affinity | Can be improved | Fluorine can participate in favorable interactions with target proteins and influence molecular conformation. tandfonline.comnih.gov |
Overview of Research Significance within Amine Chemistry and Biological Probes
The strategic placement of fluorine in molecules like this compound holds significant value for both fundamental amine chemistry and the development of specialized research tools. acs.orgnih.gov The altered reactivity and properties of fluorinated amines make them valuable intermediates in the synthesis of more complex molecules. alfa-chemistry.comnih.gov
Furthermore, the fluorine atom itself can serve as a powerful label for studying biological systems. Because naturally occurring fluorine is extremely rare in biological systems, a fluorinated compound can be easily tracked and observed. This has led to the development of sophisticated analytical techniques:
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : The fluorine-19 isotope has a nuclear spin that makes it readily detectable by NMR. This allows researchers to study the molecule's interactions with its biological target in a complex environment with very little background interference. nih.gov
Positron Emission Tomography (PET) Imaging : The radioactive isotope fluorine-18 (B77423) can be incorporated into molecules. As a positron-emitting radionuclide, it allows for non-invasive imaging of the distribution of the compound within a living organism, providing valuable data in preclinical research. nih.gov
The use of fluorinated compounds as biological probes allows for detailed investigation into molecular interactions and physiological processes. nih.govnih.gov The specific structural features of this compound make it a candidate for such research, enabling the exploration of its behavior within biological systems.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenethylamine |
| Aniline |
| 2-aminoethanol |
| N-methylpropylamine |
| N,N-dimethylbutylamine |
| 4-chloroaniline |
| 2,6-dimethylaniline |
| N-methylpiperidine |
| N,N-dimethylaniline |
| 3-ethylpyridine |
| 2-methylpyrrole |
| 2-ethylpyrrolidine |
Structure
3D Structure
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]pentan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-3-6-11(2)15-10-9-12-7-4-5-8-13(12)14/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3 |
InChI Key |
ILXHPNWAFUNSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCC1=CC=CC=C1F |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Fluorophenethyl Pentan 2 Amine
Retrosynthetic Analysis and Precursor Selection
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For n-(2-Fluorophenethyl)pentan-2-amine, the most logical disconnection is at the carbon-nitrogen bond of the secondary amine. This approach, known as reductive amination, identifies two primary precursors: 2-fluorophenethylamine (B1298874) and pentan-2-one. youtube.comlibretexts.org
Another key disconnection strategy involves breaking the bond between the ethylamine (B1201723) side chain and the fluorophenyl ring. This suggests a synthesis starting from a suitable fluorinated aromatic compound and building the side chain.
The selection of precursors is guided by their commercial availability, cost, and the efficiency of the reactions required to assemble the target molecule. 2-Fluorophenethylamine and pentan-2-one are both readily available, making reductive amination a highly attractive and commonly employed route. sigmaaldrich.comsigmaaldrich.com
Detailed Synthetic Pathways for this compound
Reductive Amination Approaches Utilizing 2-Fluorophenethylamine Intermediates
Reductive amination is a widely used method for the synthesis of amines. libretexts.orgorganic-chemistry.org This process involves the reaction of a carbonyl compound (in this case, pentan-2-one) with an amine (2-fluorophenethylamine) to form an intermediate imine, which is then reduced to the final amine product. youtube.comlibretexts.org
The reaction can be performed in a one-pot procedure where the carbonyl compound, amine, and a reducing agent are mixed together. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgcengage.com.au The choice of reducing agent can be crucial; for instance, sodium cyanoborohydride is milder and can selectively reduce the imine in the presence of the ketone. youtube.com
The general reaction scheme is as follows:
2-Fluorophenethylamine + Pentan-2-one → [Imine Intermediate] → this compound
This method is highly efficient for producing secondary amines and is a cornerstone of amine synthesis. organic-chemistry.org
Multi-step Organic Synthesis Strategies Involving Fluorination
An alternative to starting with a fluorinated precursor is to introduce the fluorine atom at a later stage of the synthesis. blucher.com.br This "late-stage fluorination" can be advantageous when the desired fluorinated starting materials are unavailable or expensive. blucher.com.brmpg.de
One such strategy could involve the synthesis of a non-fluorinated phenethylamine (B48288) derivative, followed by electrophilic or nucleophilic fluorination of the aromatic ring. However, controlling the position of fluorination (regioselectivity) on the benzene (B151609) ring can be challenging.
Modern methods for late-stage fluorination often employ transition metal catalysts, such as palladium or nickel complexes, to achieve high selectivity and functional group tolerance. mpg.denih.gov These methods can introduce fluorine under mild conditions. mpg.de For example, a palladium-catalyzed fluorination could be envisioned starting from a suitable precursor like N-(2-iodophenethyl)pentan-2-amine.
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
This compound possesses a chiral center at the 2-position of the pentyl group, meaning it can exist as a pair of enantiomers. The synthesis of specific stereoisomers is often crucial in pharmaceutical chemistry.
Stereoselective synthesis can be achieved through several methods:
Use of Chiral Starting Materials: Starting with an enantiomerically pure form of pentan-2-amine or a chiral derivative of pentan-2-one would lead to the formation of a specific diastereomer.
Asymmetric Reductive Amination: This involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the reduction of the imine intermediate. The use of N-tert-butylsulfinyl imines is a well-established strategy for the stereoselective synthesis of chiral amines. nih.gov
Diastereoselective Reactions: If an additional chiral center is present in the molecule, diastereoselective reactions can be employed to control the formation of the desired stereoisomer. mdpi.comnih.gov
The synthesis of fluorinated chiral amines is an active area of research due to the significant impact of fluorine on the biological properties of molecules. nih.gov
Optimization of Reaction Conditions and Yields for Academic Scale Production
For academic or laboratory-scale production, optimizing reaction conditions is key to maximizing yield and purity while minimizing reaction time and cost. researchgate.netmdpi.com
Key parameters for optimization in the reductive amination synthesis of this compound include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used. organic-chemistry.org
Reducing Agent: As mentioned, the type and amount of reducing agent are critical. Stoichiometric amounts of borohydride reagents are typical.
pH: The formation of the imine is often acid-catalyzed, so maintaining a slightly acidic pH can be beneficial. youtube.com
Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete reaction without the formation of byproducts.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify the optimal conditions.
Development of Novel Synthetic Routes to this compound
The search for new and improved synthetic methods is an ongoing endeavor in organic chemistry. syrris.jp For this compound, novel routes could focus on:
Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and reaction control compared to traditional batch synthesis. syrris.jp
Biocatalysis: The use of enzymes as catalysts can provide high chemo-, regio-, and stereoselectivity under mild reaction conditions. An amine dehydrogenase could potentially be used for the reductive amination step.
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that can shorten synthetic sequences. A C-H amination approach could potentially be developed to form the desired C-N bond directly.
These innovative approaches aim to make the synthesis of this compound and related compounds more efficient, sustainable, and cost-effective.
Structural Characterization and Elucidation of N 2 Fluorophenethyl Pentan 2 Amine
Spectroscopic Techniques for Structure Confirmation
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of n-(2-Fluorophenethyl)pentan-2-amine.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) for the protons in this compound are presented in the table below. The aromatic protons on the fluorophenyl ring are expected to show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons of the ethyl and pentyl chains will appear in the aliphatic region, with their multiplicity determined by the number of adjacent protons according to the n+1 rule. The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts for the carbons in this compound are detailed in the subsequent table. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the aromatic ring, the ethyl bridge, and the pentyl group will resonate at characteristic chemical shifts, allowing for their unambiguous assignment. youtube.comdocbrown.infodocbrown.info
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 6.9 - 7.3 | m | 4H |
| -CH₂- (phenethyl) | 2.8 - 3.0 | t | 2H |
| -CH₂- (phenethyl) | 2.7 - 2.9 | t | 2H |
| -CH- (pentan-2-amine) | 2.5 - 2.7 | m | 1H |
| -NH- | 1.0 - 2.0 | br s | 1H |
| -CH₂- (pentyl) | 1.3 - 1.5 | m | 2H |
| -CH₂- (pentyl) | 1.2 - 1.4 | m | 2H |
| -CH₃ (pentyl) | 0.8 - 1.0 | t | 3H |
| -CH₃ (pentan-2-amine) | 1.0 - 1.2 | d | 3H |
Predicted using cheminformatics software; actual values may vary.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (aromatic, C-F) | 160 - 164 (d, ¹JCF ≈ 245 Hz) |
| C (aromatic, CH) | 115 - 130 |
| C (aromatic, C-CH₂) | 128 - 132 |
| -CH₂- (phenethyl) | 48 - 52 |
| -CH₂- (phenethyl) | 35 - 39 |
| -CH- (pentan-2-amine) | 55 - 59 |
| -CH₂- (pentyl) | 38 - 42 |
| -CH₂- (pentyl) | 18 - 22 |
| -CH₃ (pentyl) | 13 - 15 |
| -CH₃ (pentan-2-amine) | 22 - 26 |
Predicted using cheminformatics software; actual values may vary.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
For this compound, the molecular formula is C₁₃H₂₀FN. The presence of a single nitrogen atom dictates that the molecular ion peak ([M]⁺) will have an odd nominal mass, a principle known as the nitrogen rule. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. libretexts.orgwhitman.edu
The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways for secondary amines. The most significant fragmentation is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable immonium ion. For this molecule, two primary α-cleavage pathways are possible, leading to the major fragment ions. libretexts.orgfuture4200.com
Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | m/z (Predicted) | Proposed Structure |
|---|---|---|
| [M]⁺ | 209 | [C₁₃H₂₀FN]⁺ |
| α-cleavage (loss of propyl radical) | 166 | [C₁₀H₁₃FN]⁺ |
| α-cleavage (loss of 2-fluorobenzyl radical) | 100 | [C₆H₁₄N]⁺ |
| Tropylium ion | 91 | [C₇H₇]⁺ |
Fragmentation is dependent on ionization energy and technique.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretch of the secondary amine will appear as a single, sharp band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic chains will be observed around 2850-3100 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ range, and the C-F stretch will be present in the fingerprint region, typically around 1250-1000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the 2-fluorophenyl group. Aromatic systems typically show characteristic absorptions around 254 nm. The presence of the fluorine substituent may cause a slight shift in the absorption maximum compared to an unsubstituted benzene (B151609) ring.
Chromatographic Purity Assessment and Identification of Related Impurities in Research Samples
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.
In the synthesis of this compound, which can be prepared via reductive amination of 2-fluorophenylacetaldehyde with pentan-2-amine, several impurities could potentially be formed. These may include unreacted starting materials, by-products from side reactions, or products of over-alkylation. For instance, the formation of a tertiary amine by the reaction of the product with another molecule of the phenethyl halide (if used in the synthesis) is a possibility. youtube.comnih.gov Impurities could also arise from the starting materials themselves, such as isomers of the fluorophenethyl precursor. researchgate.net
The purity of a research sample of this compound would typically be determined by HPLC or GC, often coupled with a mass spectrometer (LC-MS or GC-MS) for the identification of any detected impurities.
Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Origin |
|---|---|
| 2-Fluorophenylacetaldehyde | Unreacted starting material |
| Pentan-2-amine | Unreacted starting material |
| Bis(2-fluorophenethyl)pentan-2-amine | Over-alkylation of the product |
Conformational Analysis and Stereochemical Assignments
The biological activity and physical properties of a molecule are often influenced by its three-dimensional structure, including its conformation and stereochemistry.
Conformational Analysis: this compound possesses several rotatable single bonds, leading to a variety of possible conformations. The rotation around the C-C bond of the phenethyl group and the C-N bond of the amine are of particular interest. Computational studies on similar phenethylamines suggest that they can exist in both extended (anti) and folded (gauche) conformations. The folded conformation, where the amino group interacts with the aromatic ring, can be stabilized by intramolecular forces. nih.govacs.org The specific preferred conformation in solution will depend on the solvent and temperature.
Stereochemical Assignments: The pentan-2-amine portion of the molecule contains a chiral center at the second carbon atom. Therefore, this compound can exist as a pair of enantiomers: (R)-n-(2-Fluorophenethyl)pentan-2-amine and (S)-n-(2-Fluorophenethyl)pentan-2-amine. The synthesis of this compound from achiral starting materials without a chiral catalyst would result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers would require chiral chromatography or resolution via the formation of diastereomeric salts with a chiral acid. The absolute configuration of a single enantiomer would be determined using techniques such as X-ray crystallography of a suitable crystal or by comparison of its optical rotation with that of standards of known configuration. nih.gov
Preclinical Pharmacological Investigations of N 2 Fluorophenethyl Pentan 2 Amine
In Vitro Receptor Binding Affinity and Selectivity Profiling
Monoamine Transporter Interactions (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine (B1679862) Transporters)
No data has been published detailing the binding affinity (e.g., Kᵢ or IC₅₀ values) of n-(2-Fluorophenethyl)pentan-2-amine for the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). Consequently, its profile as a potential monoamine reuptake inhibitor or releasing agent is unknown.
Adrenergic and Serotonergic Receptor Subtype Activity
There is no available information on the binding affinity or functional activity of this compound at various adrenergic (e.g., α₁, α₂, β) and serotonergic (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptor subtypes.
Other Relevant G-Protein Coupled Receptor (GPCR) Interactions
Investigations into the interaction of this compound with other G-protein coupled receptors have not been reported in the scientific literature.
Enzyme Interaction Studies for this compound
Monoamine Oxidase (MAO) Inhibition/Substrate Profiling
There are no published studies evaluating the potential of this compound to inhibit or act as a substrate for either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).
Cytochrome P450 (CYP) Isoform Reactivity and Inhibition (Precursor to metabolism)
Information regarding the metabolic profile of this compound, including its reactivity with and potential for inhibition of various cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2D6, CYP3A4), is not available.
In Vivo Preclinical Behavioral Pharmacology in Rodent Models
Mechanistic Electrophysiological and Neurochemical Studies:In the absence of primary behavioral data, there have been no subsequent in-depth mechanistic studies, such as in vivo microdialysis to measure neurotransmitter levels in specific brain regions or electrophysiological recordings to assess neuronal firing rates following administration of the compound.
Due to the absence of research, no data tables can be generated.
No Information Found for this compound
Extensive searches for scientific data regarding the biochemical and molecular interactions of the chemical compound This compound have yielded no specific research findings. Consequently, it is not possible to provide an article on its ligand-target interactions, molecular docking, effects on gene expression, or downstream signaling cascades as requested.
There is no publicly available scientific literature or data that addresses the following outlined topics for this compound:
Biochemical and Molecular Interactions of N 2 Fluorophenethyl Pentan 2 Amine
Investigation of Downstream Signaling Cascades Initiated by n-(2-Fluorophenethyl)pentan-2-amine:No information exists on the intracellular signaling pathways that might be activated or inhibited by this compound.
This lack of information prevents the creation of the requested data tables and detailed research findings. The compound may be a novel chemical entity that has not yet been a subject of published biological research, or it may be a compound that has been synthesized but not biologically characterized in the manner requested.
Preclinical Pharmacokinetic and Metabolic Profiling of N 2 Fluorophenethyl Pentan 2 Amine
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes
In vitro metabolism studies using liver microsomes and hepatocytes are instrumental in predicting the metabolic pathways of a compound in the body. These systems contain a rich complement of drug-metabolizing enzymes.
The 2-fluorophenethyl portion of the molecule is anticipated to undergo several oxidative metabolic reactions. The primary enzyme system involved in the metabolism of phenethylamine (B48288) and its derivatives is monoamine oxidase (MAO), which catalyzes oxidative deamination to form an aldehyde intermediate. This is followed by further oxidation by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid.
For n-(2-fluorophenethyl)pentan-2-amine, the primary metabolite of the fluoro-phenethyl moiety is expected to be 2-fluorophenylacetic acid . This prediction is based on the well-documented metabolism of phenethylamine to phenylacetic acid. The fluorine atom on the phenyl ring is generally stable and less likely to be a primary site of metabolism, though aromatic hydroxylation can occur. Studies on related fluorinated phenethylamines, such as p-fluorophenethylamine, suggest that the fluorine substituent can influence the interaction with metabolic enzymes and neurotransmitter transporters but does not typically prevent the primary metabolic pathways. nih.gov
Another potential, though likely minor, pathway is aromatic hydroxylation, where a hydroxyl group is added to the phenyl ring. The position of hydroxylation can be influenced by the existing fluorine atom.
The N-pentan-2-amine side chain is expected to be metabolized primarily through oxidative N-dealkylation. This reaction is commonly catalyzed by cytochrome P450 (CYP450) enzymes in the liver. nih.govresearchgate.net This process would involve the removal of the pentan-2-yl group, leading to the formation of 2-fluorophenethylamine (B1298874) .
Further metabolism of the pentan-2-amine backbone, once cleaved, would likely involve oxidation at various positions on the pentyl chain, leading to hydroxylated metabolites, or further deamination. The rate of N-dealkylation is dependent on the size and structure of the alkyl group. researchgate.net
A summary of the predicted primary oxidative metabolites is presented in the table below.
| Precursor | Metabolic Pathway | Key Enzymes | Predicted Primary Metabolite |
| This compound | Oxidative Deamination of the phenethyl moiety | MAO, ALDH | 2-Fluorophenylacetic acid |
| This compound | N-Dealkylation of the pentan-2-amine | CYP450 | 2-Fluorophenethylamine |
If hydroxylated metabolites of the parent compound are formed, either on the aromatic ring or on the pentyl chain, they would be susceptible to Phase II conjugation reactions. The most common conjugation pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions increase the water solubility of the metabolites, facilitating their excretion. Phenolic hydroxyl groups, in particular, are readily conjugated with glucuronic acid or sulfate.
In Vivo Pharmacokinetics in Animal Models (e.g., Rodents)
In vivo studies in animal models such as rats are essential to understand the complete ADME profile of a compound.
Based on the lipophilic nature of phenethylamine derivatives, this compound is expected to be readily absorbed after oral administration. Following absorption, it would likely distribute widely throughout the body.
Studies on the distribution of the parent compound, phenethylamine, in rats have shown its presence in various tissues, including the brain, liver, kidneys, heart, lungs, and spleen. cdnsciencepub.comosti.gov The highest concentrations are often found in the kidneys, which is consistent with a primary role in elimination. cdnsciencepub.com The presence in the brain indicates that these types of compounds can cross the blood-brain barrier. nih.govnih.gov The tissue distribution of phenethylamine in rats is summarized in the table below. It is important to note that these values are for the parent compound phenethylamine and may differ for this compound.
| Tissue | Concentration (ng/g) |
| Brain | 1.8 ± 0.4 |
| Heart | 5.7 ± 3.1 |
| Kidney | 20.5 ± 2.2 |
| Liver | 2.8 ± 0.7 |
| Lung | 4.0 ± 1.4 |
| Spleen | 4.7 ± 2.7 |
| Data from a study on male Wistar rats for the parent compound phenethylamine. cdnsciencepub.com |
The primary route of elimination for metabolites of phenethylamine analogs is through the urine. Following metabolism in the liver to more water-soluble compounds, such as 2-fluorophenylacetic acid and conjugated metabolites, these products are transported to the kidneys for excretion. The primary urinary metabolite of phenethylamine is phenylacetic acid. wikipedia.orgnih.gov Therefore, it is highly probable that 2-fluorophenylacetic acid would be the major metabolite of this compound found in urine. Unchanged parent drug may also be excreted, but typically to a lesser extent for readily metabolized compounds.
Species Differences in Metabolism and Pharmacokinetics (Comparative Preclinical Studies)
Comprehensive searches of publicly available scientific literature and databases have revealed no specific preclinical studies detailing the comparative metabolism and pharmacokinetic profiles of this compound across different animal species. While research exists on the metabolism and pharmacokinetics of various phenethylamine derivatives and other structurally related compounds, direct data for this compound, including comparative data tables, is not available in the public domain.
The study of species differences is a critical component of preclinical development, as metabolic pathways and pharmacokinetic parameters can vary significantly between species such as rats, mice, dogs, and non-human primates. nih.gov These differences can be attributed to variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms and N-acetyltransferases (NAT), as well as differences in physiological factors like gastrointestinal absorption, plasma protein binding, and renal excretion. nih.govwikipedia.org
For phenethylamine-type compounds, common metabolic pathways include N-dealkylation, hydroxylation of the aromatic ring and alkyl side chain, and deamination. drugbank.comtaylorfrancis.comnih.gov For instance, studies on amphetamine and its N-alkylated analogues have demonstrated extensive N-dealkylation in rats. nih.gov The presence of a fluorine atom on the phenyl ring, as in this compound, can influence metabolic stability and pathways. mdpi.com Fluorine substitution can block sites of metabolism and alter the electronic properties of the molecule, potentially leading to different metabolic profiles compared to non-fluorinated analogues. mdpi.comnih.gov
However, without specific studies on this compound, any discussion of its comparative metabolism and pharmacokinetics would be speculative. The generation of scientifically accurate and informative content, including detailed research findings and data tables as requested, is contingent on the availability of such primary research data.
Structure Activity Relationship Sar Studies for N 2 Fluorophenethyl Pentan 2 Amine and Its Analogs
Synthetic Design of Structural Analogs of n-(2-Fluorophenethyl)pentan-2-amine
The systematic investigation of the SAR of this compound necessitates the synthesis of a diverse library of analogs. This is achieved by methodically altering specific structural components of the parent molecule.
Modifications of the Phenethyl Moiety (e.g., Fluorine Position, Aromatic Substitutions)
The substitution pattern on the phenyl ring of the phenethyl moiety plays a pivotal role in modulating pharmacological activity. The position of the fluorine atom, in particular, can significantly influence receptor binding and metabolic stability.
Fluorine Position: The placement of the fluorine atom at the ortho (2-position), meta (3-position), or para (4-position) of the phenyl ring can dramatically alter the electronic properties and conformation of the molecule. Studies on various phenethylamine (B48288) derivatives have shown that halogen substitution on the aromatic ring can impact affinity for targets such as the serotonin (B10506) 5-HT2A receptor. For instance, halogen groups at the para position have been shown to have a positive effect on binding affinity in some phenethylamine series. nih.gov The strategic placement of fluorine can also block metabolic oxidation at certain positions, thereby increasing the compound's bioavailability and duration of action.
Other Aromatic Substitutions: Beyond fluorine, the introduction of other substituents onto the aromatic ring can provide further insights into the SAR. These can range from simple alkyl groups to more complex electron-donating or electron-withdrawing groups. The nature, size, and electronic properties of these substituents can fine-tune the molecule's interaction with its biological target. For example, in a study of phenethylamine derivatives as dopamine (B1211576) reuptake inhibitors, substitution on the phenyl ring was found to significantly modulate activity. nih.gov
A hypothetical series of analogs could explore these modifications as outlined in the table below:
| Analog | Modification | Rationale |
| 1a | 3-Fluoro substitution | To assess the impact of fluorine's position on activity. |
| 1b | 4-Fluoro substitution | To evaluate the effect of para-substitution, which is often favorable. nih.gov |
| 1c | 2,4-Difluoro substitution | To explore the effect of multiple electron-withdrawing groups. |
| 1d | 4-Chloro substitution | To compare the effect of a different halogen at the para position. |
| 1e | 4-Methyl substitution | To investigate the influence of an electron-donating group. |
| 1f | 4-Methoxy substitution | To study the impact of a strong electron-donating and hydrogen bond accepting group. biomolther.org |
Variations in the Alkyl Chain and Amine Substitution (e.g., Branching, Chain Length)
The nature of the N-alkyl substituent and the carbon chain connecting the amine to the phenyl ring are critical determinants of a compound's pharmacological profile, influencing both potency and selectivity.
Alkyl Chain Length and Branching: Altering the length of the pentan-2-amine side chain can impact how the molecule fits into a receptor's binding pocket. Both increasing and decreasing the chain length, as well as introducing or moving the position of branching, can lead to significant changes in activity. For instance, studies on N-alkylamphetamines have demonstrated that the length of the N-alkyl chain affects their metabolism and excretion. nih.gov In the context of dopamine reuptake inhibitors, longer alkyl groups have been associated with stronger inhibitory activities in some series. nih.gov
Amine Substitution: The degree of substitution on the nitrogen atom is another key area for modification. While the parent compound is a secondary amine, exploring primary and tertiary amine analogs can reveal important SAR trends. The nature of the substituent on the nitrogen can also be varied, from simple alkyl groups to larger, more complex moieties.
The following table illustrates potential modifications to the alkyl chain and amine group:
| Analog | Modification | Rationale |
| 2a | n-(2-Fluorophenethyl)propan-2-amine | To assess the effect of a shorter alkyl chain. |
| 2b | n-(2-Fluorophenethyl)hexan-2-amine | To evaluate the impact of a longer alkyl chain. |
| 2c | n-(2-Fluorophenethyl)pentan-1-amine | To investigate the influence of the amine position on the alkyl chain. |
| 2d | N-Methyl-n-(2-Fluorophenethyl)pentan-2-amine | To explore the effect of a tertiary amine. |
| 2e | 2-Fluorophenethyl-N-pentan-2-amine (Primary amine) | To determine the importance of the N-alkyl group. |
Isosteric Replacements and Bioisosteric Modifications
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
For this compound, the secondary amine linkage is a prime candidate for bioisosteric replacement. Amide bioisosteres, such as oxadiazoles (B1248032) or triazoles, could be introduced to alter hydrogen bonding capabilities and metabolic stability. nih.gov Similarly, the phenyl ring could be replaced with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) to explore different electronic distributions and potential new interactions with the target receptor. For example, the replacement of a phenyl ring with a pyridine ring has been explored in the development of various neurologically active compounds. nih.gov
Comparative Pharmacological Profiling of Analogs
Once synthesized, the library of analogs must undergo rigorous pharmacological testing to determine their activity profiles. This typically involves a battery of in vitro and in vivo assays to assess their affinity for various receptors, their functional activity (as agonists, antagonists, or inverse agonists), and their effects on relevant biological pathways.
For a compound like this compound, which is a phenethylamine derivative, key targets for investigation would likely include serotonin (5-HT) receptors (such as 5-HT2A), dopamine (DA) transporters, and norepinephrine (B1679862) (NE) transporters, given the known activities of this class of compounds. nih.govnih.gov
The results of these assays would be compiled into a comprehensive pharmacological profile for each analog, allowing for a direct comparison with the parent compound.
Correlation of Structural Changes with Biological Activity and Potency
The core of SAR analysis lies in correlating the specific structural modifications with the observed changes in biological activity. By systematically analyzing the data from the pharmacological profiling, researchers can deduce key trends.
For example, it might be observed that moving the fluorine from the 2-position to the 4-position of the phenyl ring leads to a significant increase in affinity for the 5-HT2A receptor. nih.gov Similarly, increasing the length of the alkyl chain from a propyl to a hexyl group might enhance dopamine reuptake inhibition. nih.gov These correlations provide a roadmap for the rational design of more potent and selective compounds.
The following table presents a hypothetical SAR dataset for a series of analogs, illustrating how structural changes can be correlated with biological activity:
| Analog | Modification | 5-HT2A Affinity (Ki, nM) | DA Reuptake Inhibition (IC50, nM) |
| Parent | This compound | 50 | 200 |
| 1a | 3-Fluoro substitution | 75 | 250 |
| 1b | 4-Fluoro substitution | 25 | 150 |
| 2a | Propan-2-amine side chain | 100 | 400 |
| 2b | Hexan-2-amine side chain | 40 | 100 |
Computational Approaches to SAR Prediction and Optimization
In modern drug discovery, computational chemistry plays a vital role in accelerating the SAR process. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to predict the activity of virtual compounds before they are synthesized.
QSAR models can be developed using the experimental data from the synthesized analogs. These models mathematically relate the structural features of the molecules to their biological activities, allowing for the prediction of the potency of new, unsynthesized analogs.
Molecular docking simulations can provide insights into how the analogs bind to their target receptors at the atomic level. nih.gov By visualizing the binding pose of this compound and its analogs within the active site of a receptor, researchers can understand the key interactions that govern affinity and selectivity. This information can then be used to design new analogs with improved binding characteristics. For example, a docking study might reveal that a specific pocket in the receptor can accommodate a larger substituent on the phenyl ring, guiding the synthesis of new, more potent compounds.
By integrating synthetic chemistry, pharmacological testing, and computational modeling, a comprehensive understanding of the structure-activity relationships of this compound can be achieved, paving the way for the development of novel and improved therapeutic agents.
Analytical Methodologies for Research on N 2 Fluorophenethyl Pentan 2 Amine
Chromatographic Methods for Qualitative and Quantitative Analysis in Research Matrices
Chromatography is the cornerstone of analytical efforts, allowing for the separation of n-(2-Fluorophenethyl)pentan-2-amine from complex mixtures. The choice of chromatographic method and detection system is dictated by the specific research question, the required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Its application is often coupled with various detection systems to achieve the desired selectivity and sensitivity.
UV/Vis Detection: HPLC with Ultraviolet-Visible (UV/Vis) detection is a common approach for quantitative analysis. The aromatic ring within the this compound structure allows for the absorption of UV light, enabling its detection. The specific wavelength for maximum absorbance is determined during method development to ensure optimal sensitivity.
Diode-Array Detection (DAD): Diode-Array Detection offers a significant advantage over single-wavelength UV/Vis detectors by providing spectral information across a range of wavelengths. This capability is crucial for peak purity assessment and can aid in the preliminary identification of the compound by comparing its UV spectrum to that of a reference standard.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water with a modifier (e.g., 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | DAD at a primary wavelength of 254 nm |
| Column Temperature | 30 °C |
This table represents typical starting conditions and may require optimization based on the specific instrument and sample matrix.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. For compounds with amine functional groups, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability.
GC-FID: Flame Ionization Detection provides a robust and sensitive method for the quantification of organic compounds. Following separation on a GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present.
GC-MS: The coupling of Gas Chromatography with Mass Spectrometry offers a high degree of certainty in compound identification. The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. This allows for unambiguous identification by comparison to a spectral library or a reference standard.
Table 2: Representative GC-MS Parameters for this compound Identification
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar or mid-polar stationary phase |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-500 m/z |
These parameters are illustrative and require optimization for specific analytical applications.
For the detection of this compound at very low concentrations and for the identification of its metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce product ions. The specific transition from the precursor to the product ion is monitored, which significantly reduces background noise and enhances selectivity.
Sample Preparation Techniques for Biological and Chemical Research Samples
Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results. The primary goals are to remove interfering substances from the matrix, concentrate the analyte, and make it compatible with the analytical instrument.
Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases. By selecting appropriate solvents and adjusting the pH, this compound can be selectively extracted from an aqueous sample into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It utilizes a solid sorbent material packed into a cartridge or well plate. The sample is passed through the sorbent, which retains the analyte. Interfering substances are then washed away, and the purified analyte is eluted with a small volume of solvent. Different types of sorbents (e.g., reversed-phase, ion-exchange) can be used depending on the properties of the analyte and the matrix.
Method Validation for Specificity, Sensitivity, and Accuracy in Research Settings
To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. Key validation parameters include:
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. In chromatography, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks.
Sensitivity: The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (i.e., spiked samples) and comparing the measured concentration to the theoretical concentration. The results are typically expressed as a percentage recovery.
Uncharted Territory: Future Research Horizons for this compound
The scientific community stands at the precipice of discovery with this compound, a compound with a molecular structure that suggests a range of potential yet unexplored biological activities. While current public domain research on this specific molecule is nascent, the broader understanding of structurally related phenethylamines and pentanamines provides a roadmap for future investigative endeavors. This article outlines key areas of prospective research that could illuminate the compound's mechanistic actions, stereoisomeric distinctions, and potential applications as a research tool, while also addressing the foundational need for scalable synthetic methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for n-(2-Fluorophenethyl)pentan-2-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-fluorophenethyl halides with pentan-2-amine under basic conditions (e.g., NaOH or K₂CO₃). Optimize yields by controlling temperature (50–80°C), using polar aprotic solvents (e.g., DMF), and employing catalysts like KI. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation ensures high purity. Reaction progress can be monitored using TLC or GC-MS .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm the fluorophenyl and pentan-2-amine moieties (e.g., δ ~4.5 ppm for fluorophenyl protons).
- Mass Spectrometry (EI/ESI) : Validate molecular weight (MW: 209.27 g/mol) and fragmentation patterns.
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). Cross-reference with PubChem data for consistency .
Q. What are the primary metabolic pathways of this compound predicted in vitro?
- Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS analysis. Predominant pathways include:
- N-Dealkylation : Cleavage of the pentan-2-amine group.
- Fluorophenyl Ring Oxidation : Formation of hydroxylated metabolites. Compare metabolic stability to non-fluorinated analogs (e.g., phenethylamines) to assess fluorine’s impact .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizers. Follow SDS guidelines for amine spills (neutralize with dilute acetic acid) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported receptor binding affinities across studies?
- Methodological Answer : Validate assay conditions:
- Radioligand Purity : Ensure ≥95% purity via HPLC.
- Receptor Subtype Specificity : Use knockout cell lines or selective antagonists (e.g., ketanserin for 5-HT₂A).
- Orthogonal Assays : Confirm binding data with functional assays (e.g., cAMP accumulation for GPCRs) .
Q. What strategies achieve enantiomeric resolution of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed amination.
- Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase.
- Validation : Measure optical rotation ([α]D) and use chiral shift reagents (e.g., Eu(hfc)₃) in NMR .
Q. How does the 2-fluorine substitution influence pharmacokinetics compared to non-fluorinated analogs?
- Methodological Answer :
- Lipophilicity : Measure logP (octanol/water) to assess BBB penetration.
- Metabolic Stability : Compare t₁/₂ in microsomal assays. Fluorine reduces CYP450-mediated oxidation, enhancing bioavailability.
- In Vivo Studies : Conduct PK/PD profiling in rodent models to quantify AUC and Cₘₐₓ differences .
Q. How can computational modeling predict interactions with monoamine transporters?
- Methodological Answer :
- Molecular Docking : Use crystal structures of SERT/DAT (PDB: 5I6X, 4M48) to map binding poses.
- MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER forcefield).
- Free Energy Calculations : Compute binding affinities (MM-PBSA/GBSA) and validate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
